1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol
Description
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(4-amino-3-methylpyrazol-1-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(2)9(13)5-12-4-8(10)7(3)11-12/h4,6,9,13H,5,10H2,1-3H3 |
InChI Key |
XALSABLZNFVMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)CC(C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
- Formation of the pyrazole core via condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the aliphatic chain through alkylation or substitution at the nitrogen atom of the pyrazole ring.
- Functionalization of the alcohol group to obtain the final hydroxylated derivative.
Specific Preparation Methods
Method 1: Condensation and Alkylation
This method involves the condensation of 4-amino-1H-pyrazole with 3-methyl-2-butanone, followed by alkylation of the pyrazole nitrogen with suitable alkyl halides or via nucleophilic addition to introduce the 3-methylbutan-2-ol moiety.
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + 1,3-dicarbonyl | Ethanol or DMF | 85°C | 1-2 hours | Cyclization to form pyrazole ring |
| Alkylation | Alkyl halide (e.g., 3-methyl-2-butanone derivative) | Acetone or DMF | Reflux | 8-12 hours | Base catalysis (K₂CO₃ or NaOH) |
Method 2: Direct Cyclization from Hydrazines and Carbonyls
This approach involves reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to generate the pyrazole ring, followed by functionalization:
Hydrazine derivatives + α,β-unsaturated carbonyl compounds → Pyrazole ring formation
Pyrazole derivative + suitable alkylating agent → Final compound
Reaction conditions are optimized at elevated temperatures (~85°C) with solvents like DMF, which stabilize intermediates and facilitate cyclization.
Optimization of Reaction Conditions
Purification Techniques
- Recrystallization from methanol or ethanol to obtain pure crystalline product.
- Column chromatography using silica gel with solvent systems like hexane-ethyl acetate (0–30%) for separation of impurities.
- Characterization through NMR, MS, and IR spectroscopy to confirm structure and purity.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Purification | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| Condensation + Alkylation | 4-Amino-1H-pyrazole + 3-methyl-2-butanone | DMF | 85°C | 8–12 hours | Recrystallization | 55–70 | Widely used, scalable in industry |
| Hydrazine + Carbonyl | Hydrazine derivatives + α,β-unsaturated carbonyl | Ethanol/DMF | 85°C | 1.5–2 hours | Column chromatography | 38–60 | Suitable for diverse substitutions |
Research Findings and Notes
- The synthesis of pyrazole derivatives, including the target compound, benefits from microwave-assisted reactions to reduce reaction times and improve yields.
- Catalyst-free methods are under investigation to enhance eco-friendliness.
- The stereochemistry of the final alcohol group can be controlled via chiral catalysts or specific reaction conditions, which is crucial for biological activity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methyl-1h-pyrazol-1-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
- 1-(3-Amino-1H-pyrazol-1-yl)-3-methylbutan-2-ol (CAS 1699277-27-4): Differs in the position of the amino group (3-amino vs. 4-amino on the pyrazole ring). This positional isomerism may alter hydrogen-bonding capacity and steric effects, influencing solubility and target binding .
- 1-(4-Aminophenyl)-3-(4-methyl-1H-pyrazol-1-yl)-1H-benzimidazol-2(1H)-one: Features a benzimidazolone core instead of a butanol chain. However, the reduced aliphatic chain length may lower solubility in polar solvents compared to the target compound .
- 1-(3-Amino-1H-pyrazol-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one (GS-2026): Incorporates a trifluoromethyl group and a pyridinone ring, enhancing metabolic stability and electronegativity. The chloro substituent may confer distinct reactivity in nucleophilic environments .
Physicochemical Properties
Key Observations :
- The target compound’s hydroxyl and amino groups likely improve aqueous solubility compared to benzimidazolone derivatives.
- The 4-amino-3-methylpyrazole configuration may enhance thermal stability relative to 3-amino isomers due to reduced steric strain .
Biological Activity
1-(4-Amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, also known by its CAS number 1528605-99-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H15N3O
- Molecular Weight : 169.22 g/mol
- LogP : -1.09 (indicating high polarity)
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 4
These properties suggest that the compound may exhibit good solubility in biological systems, which is crucial for its pharmacological activity.
The biological activity of this compound is primarily linked to its interaction with various biological targets. The pyrazole moiety is known for its ability to inhibit specific enzymes and receptors, which can lead to therapeutic effects in various conditions.
Potential Targets:
- p38 MAP Kinase Inhibition : Similar compounds have been shown to selectively inhibit p38 MAP kinase, a critical pathway involved in inflammation and stress responses .
- Calcium-Sensing Receptor Modulation : Research indicates that pyrazole derivatives can act as calcimimetics, influencing calcium homeostasis and potentially treating disorders like secondary hyperparathyroidism .
Antimicrobial Activity
Studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.
Anti-inflammatory Effects
The inhibition of p38 MAP kinase can lead to reduced inflammatory responses. Compounds targeting this pathway have been explored for their ability to alleviate conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: In Vivo Efficacy
In a study evaluating the efficacy of pyrazole-based compounds in animal models, the administration of a structurally similar compound resulted in significant reductions in inflammatory markers. The study highlighted the potential use of these compounds in treating chronic inflammation conditions .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of pyrazole derivatives revealed that modifications at the amino and hydroxyl groups significantly influenced their potency against specific biological targets. This information is crucial for optimizing the structure of this compound for enhanced activity .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Amino-3-methyl-1H-pyrazol-1-yl)-3-methylbutan-2-ol, and how are reaction conditions optimized?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1-(3-Amino-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-ol require precise control of temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants to maximize yield and purity . Characterization via -NMR and -NMR spectroscopy is critical to confirm regioselectivity and structural integrity, particularly for the amino and hydroxyl functional groups .
Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for structural validation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended, as demonstrated in studies of structurally related pyrazolines, where purity thresholds >95% are standard . Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability .
Q. How do solvent polarity and temperature influence the compound’s stability during storage?
- Methodological Answer : Stability studies on similar amino-pyrazole derivatives indicate that polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation at elevated temperatures. Long-term storage at –20°C under inert atmosphere (argon/nitrogen) is advised to prevent oxidation of the amino group and hydroxyl moiety .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. To address this, employ metabolite profiling (LC-MS/MS) and pharmacokinetic studies (e.g., plasma half-life, tissue distribution). For example, pyrazole derivatives with hydroxyl groups often undergo glucuronidation, which can be mitigated via prodrug strategies or structural modifications .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s 3D conformation and electronic properties (e.g., HOMO-LUMO gaps). Molecular docking with targets like kinase enzymes (e.g., EGFR or CDK2) can identify key binding residues. For pyrazole-based analogs, hydrogen bonding between the hydroxyl group and catalytic lysine residues is often critical .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with variations in the pyrazole ring (e.g., substituents at the 3- and 4-positions) and the branched alcohol chain. Biological assays (e.g., IC determination in cancer cell lines) combined with X-ray crystallography of target-bound complexes can reveal pharmacophoric features .
Q. How can researchers address limitations in extrapolating in vitro results to complex biological systems?
- Methodological Answer : Use organoid models or 3D cell cultures to mimic tissue complexity. For example, a study on pyrazole-containing anticancer agents demonstrated that 3D spheroid models better replicate drug penetration challenges compared to monolayer cultures . Additionally, transcriptomic profiling (RNA-seq) can identify off-target effects not detected in simplified assays .
Data Contradiction and Reproducibility
Q. How should researchers troubleshoot inconsistent yields in multi-step syntheses of this compound?
- Methodological Answer : Inconsistent yields often stem from side reactions (e.g., over-alkylation of the pyrazole ring). Monitor reaction progress via TLC or inline IR spectroscopy. For example, in analogous syntheses, intermediates like 4-aroyl-3-sulfonylpyrroles require strict anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. What statistical approaches validate reproducibility in pharmacological assays involving this compound?
- Methodological Answer : Use a minimum of three biological replicates with technical triplicates. For dose-response assays, nonlinear regression models (e.g., Hill equation) and ANOVA with post-hoc tests (e.g., Tukey’s) are standard. Public datasets like PubChem BioAssay provide benchmarks for comparing potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
